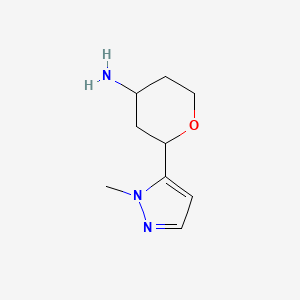

2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1603216-53-0 . It has a molecular weight of 181.24 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-4-amine . It is typically stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is 1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

As mentioned earlier, “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is an oil at room temperature . It has a molecular weight of 181.24 .科学的研究の応用

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety, such as “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine”, have been identified for their potent antileishmanial and antimalarial effects. These compounds have been synthesized and evaluated against Leishmania aethiopica and Plasmodium berghei , showing significant activity. For instance, a derivative of this compound demonstrated an inhibitory concentration (IC50) value that was substantially more effective than standard drugs used for these diseases .

Molecular Docking Studies

The pyrazole derivatives are also used in molecular docking studies to understand their interaction with biological targets. For example, the superior antileishmanial activity of a compound related to “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” was justified through molecular simulation, showing a desirable fitting pattern in the active site of the target protein .

Synthesis of Heterocyclic Compounds

5-Amino-pyrazoles, which are closely related to “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine”, serve as versatile synthetic building blocks in the construction of diverse heterocyclic or fused heterocyclic scaffolds. These compounds are crucial in the synthesis of novel organic molecules with various functionalities, particularly in pharmaceutics and medicinal chemistry .

Drug Design and Pharmaceutical Engineering

Pyrazole cores are significant in the design and engineering of pharmaceuticals. They are often incorporated into the structure of drugs due to their biological relevance and potential therapeutic effects. The presence of a pyrazole core can influence the pharmacokinetic and pharmacodynamic properties of the drug .

Growth Inhibition in Cancer Cells

Specific derivatives of pyrazole have shown promise in inhibiting the growth of cancer cells. For instance, a study indicated that a pyrazole core favored improved growth inhibition in PC-3 cells, which are a model for prostate cancer research .

Identification of Novel Enzyme Inhibitors

Pyrazole derivatives are also explored for their potential as enzyme inhibitors. For example, small-molecule urea derivatives related to “2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” have been identified as novel inhibitors of NAMPT, an enzyme involved in cancer metabolism and survival .

Safety and Hazards

The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-(2-methylpyrazol-3-yl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYSYUOZJAUBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC(CCO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)

![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2883974.png)

![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)

![N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2883992.png)